3-Hydroxy-2-oxo-7-indolinecarboxylic acid
Overview
Description
3-Hydroxy-2-oxo-7-indolinecarboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid typically involves the formation of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the catalytic asymmetric synthesis, which uses rhodium catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxo-7-indolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted indoline and oxindole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
3-Hydroxy-2-oxo-7-indolinecarboxylic acid has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: It has shown promise in the development of new therapeutic agents for treating cancer, microbial infections, and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Hydroxy-2-oxindole: A closely related compound with similar chemical properties but distinct applications.
Indole-2-carboxylic acid: Another indole derivative with different functional groups and reactivity .
Uniqueness
3-Hydroxy-2-oxo-7-indolinecarboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-2-oxo-1,3-dihydroindole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3,7,11H,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMXUIUCRKQECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628616 | |
Record name | 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28546-23-8 | |
Record name | 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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